molecular formula C18H16N4O9 B11547298 2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11547298
M. Wt: 432.3 g/mol
InChI Key: IEBHAPUCTUXLOL-DJKKODMXSA-N
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Description

2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate is a complex organic compound with a variety of functional groups, including methoxy, nitro, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Acetylation: Introduction of the acetate group.

    Hydrazinylidene Formation: Formation of the hydrazinylidene linkage.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, acetic anhydride for acetylation, and hydrazine derivatives for hydrazinylidene formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate depends on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-nitrophenyl acetate: Lacks the hydrazinylidene and nitrophenoxy groups.

    4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate: Lacks the methoxy and nitro groups.

Uniqueness

2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H16N4O9

Molecular Weight

432.3 g/mol

IUPAC Name

[2-methoxy-3-nitro-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C18H16N4O9/c1-11(23)31-15-8-7-12(17(22(27)28)18(15)29-2)9-19-20-16(24)10-30-14-6-4-3-5-13(14)21(25)26/h3-9H,10H2,1-2H3,(H,20,24)/b19-9+

InChI Key

IEBHAPUCTUXLOL-DJKKODMXSA-N

Isomeric SMILES

CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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